“2-Methyl-6-phenylpyrimidin-4-ol” is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The IUPAC name for this compound is 2-methyl-6-phenyl-4-pyrimidinol .
The InChI code for “2-Methyl-6-phenylpyrimidin-4-ol” is 1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) .
“2-Methyl-6-phenylpyrimidin-4-ol” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
2-Methyl-6-phenylpyrimidin-4-ol is an organic compound with the molecular formula . It belongs to the pyrimidine class, which consists of aromatic heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms at the 1 and 3 positions. This compound is recognized for its diverse applications in fields such as chemistry, biology, and medicine, particularly due to its potential therapeutic properties and role as a building block in organic synthesis.
2-Methyl-6-phenylpyrimidin-4-ol is classified as a pyrimidine derivative, specifically a hydroxylated pyrimidine. Its classification stems from its structural features, which include a methyl group at the 2-position, a phenyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. These substitutions influence its chemical reactivity and biological activity.
The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol typically involves condensation reactions between aldehydes and ketones with urea or thiourea. A notable method is the Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea react in the presence of an acid catalyst to yield the desired product. This reaction can occur under acidic or basic conditions, depending on the specific synthetic route employed.
In industrial settings, the production of 2-Methyl-6-phenylpyrimidin-4-ol may utilize continuous flow reactors to optimize reaction conditions for higher yields and purity. The scaling up of these reactions often involves automated systems that enhance efficiency while ensuring consistency in product quality.
The molecular structure of 2-Methyl-6-phenylpyrimidin-4-ol features a six-membered pyrimidine ring with specific substituents:
This arrangement contributes to its unique properties and reactivity.
The compound's molecular weight is approximately 186.21 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
2-Methyl-6-phenylpyrimidin-4-ol can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for 2-Methyl-6-phenylpyrimidin-4-ol primarily involves its interaction with specific enzymes related to inflammatory processes. Notably, it has been shown to inhibit:
By inhibiting these enzymes, the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
2-Methyl-6-phenylpyrimidin-4-ol is generally characterized by:
The compound displays solubility in various organic solvents, which is essential for its applications in chemical synthesis and biological assays. Its reactivity profile allows it to participate in multiple chemical transformations without significant degradation under standard laboratory conditions.
2-Methyl-6-phenylpyrimidin-4-ol has several scientific uses:
Pyrimidin-4-ol derivatives represent a critical class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring featuring two nitrogen atoms at positions 1 and 3, along with a hydroxyl group at position 4. This structural motif confers significant chemical versatility and biological relevance, positioning these compounds as privileged scaffolds in medicinal chemistry and agrochemical development. The pyrimidin-4-ol core demonstrates remarkable tautomeric behavior, existing in equilibrium between the 4-hydroxypyrimidine and 4-pyrimidinone forms. This tautomerism profoundly influences their hydrogen-bonding capabilities, dipole moments, and overall molecular recognition properties, enabling diverse interactions with biological targets. Within this broad chemical class, 2-Methyl-6-phenylpyrimidin-4-ol (CAS: 13514-79-9 / 156648-01-0) has emerged as a structurally distinct and pharmacologically significant compound, serving both as a biologically active agent and a versatile synthetic intermediate for more complex derivatives [6].
Pyrimidin-4-ol derivatives are systematically classified based on their substitution patterns at the C2, C4, C5, and C6 positions of the heterocyclic ring. These substitutions critically define their physicochemical properties and intermolecular interaction potentials. 2-Methyl-6-phenylpyrimidin-4-ol exemplifies a 2,6-disubstituted pyrimidin-4-ol, featuring a methyl group at C2 and a phenyl ring at C6. This specific arrangement creates a planar molecular architecture conducive to π-π stacking interactions, while the hydroxyl group enables strong hydrogen bonding. Spectroscopic characterization, particularly NMR, reveals distinctive signals: a characteristic downfield singlet between δ 12.0–12.5 ppm (DMSO-d₆) corresponding to the hydroxyl proton, aromatic proton signals between δ 7.45–8.10 ppm for the phenyl ring, and a singlet near δ 2.40 ppm for the methyl group [6] [9].
The crystalline structure of this compound has been determined, confirming a nearly coplanar arrangement between the pyrimidine ring and the phenyl substituent, facilitating electronic conjugation. This planarity, coupled with the molecule’s amphiphilic character (hydrophobic phenyl and methyl groups versus the hydrophilic hydroxyl), dictates its solubility profile—moderate in polar organic solvents like ethanol or DMSO but limited in water. Key physicochemical parameters are consolidated in Table 1 below.
Table 1: Structural and Physicochemical Profile of 2-Methyl-6-phenylpyrimidin-4-ol
Property | Value / Description | Experimental Method |
---|---|---|
Systematic Name | 6-Methyl-2-phenylpyrimidin-4-ol | IUPAC Nomenclature |
CAS Registry Numbers | 13514-79-9, 156648-01-0 | Chemical Database |
Molecular Formula | C₁₁H₁₀N₂O | Elemental Analysis / HRMS |
Molecular Weight | 186.21 g/mol | Mass Spectrometry |
Melting Point | 223 °C | Differential Scanning Calorimetry |
pKa | ~8.88 (predicted) | Potentiometric Titration / Prediction |
Tautomeric Equilibrium | Keto-enol tautomerism (4-hydroxyl ⇌ 4-oxo forms) | NMR Spectroscopy, X-ray Crystallography |
Characteristic NMR (1H) | δ 12.25 (s, 1H, OH), 7.45-8.10 (m, 5H, Ph-H), 6.55 (s, 1H, H-5), 2.40 (s, 3H, CH₃) | DMSO-d₆, 400 MHz |
X-ray Crystallography | Planar configuration; π-π stacking observed in solid state | Single-crystal X-ray Diffraction |
The synthesis and application of 2-Methyl-6-phenylpyrimidin-4-ol have evolved significantly since its initial reports. Early synthetic routes primarily relied on the Biginelli-like condensation of phenylacetamidine with β-ketoesters (e.g., ethyl acetoacetate) under acid or base catalysis. While functional, these methods often suffered from moderate yields and challenging purification steps. A pivotal advancement emerged with the development of transition metal-catalyzed reactions and microwave-assisted techniques, which dramatically improved efficiency and accessibility. For instance, palladium-catalyzed Suzuki-Miyaura coupling enabled the introduction of diverse aryl groups at C6, while microwave irradiation reduced reaction times for cyclocondensation steps from hours to minutes, enhancing yield and purity [5] [9].
Historically, this compound gained prominence not as a final product but as a versatile synthetic precursor. Its hydroxyl group serves as an excellent leaving group when activated, facilitating nucleophilic substitution reactions to form ethers or esters. Furthermore, the C5 position is electrophilic and amenable to functionalization via halogenation or cross-coupling, enabling the construction of complex molecular architectures. The recognition of its bioactivity profile marked a critical turning point. Early pharmacological screening revealed moderate intrinsic antifungal properties, prompting systematic structural derivatization to enhance potency and selectivity. This led to its incorporation into hybrid molecules targeting specific enzymes, particularly in anticancer and antifungal contexts. The compound’s role expanded from a simple heterocycle to a cornerstone fragment in rational drug design, exemplified by its integration into kinase inhibitors and fungicidal agents [2] [5] [7]. Key milestones in its development are summarized in Table 2.
Table 2: Historical Development Timeline of 2-Methyl-6-phenylpyrimidin-4-ol
Period | Development Focus | Key Advancement |
---|---|---|
Pre-2000s | Synthetic Methodology & Basic Characterization | Classical condensation routes established; Structural elucidation via NMR and X-ray |
Early 2000s | Application as Synthetic Intermediate | Use in nucleophilic substitutions (C4-O alkylation/arylation); C5 functionalization |
2010-2020 | Bioactivity Exploration & Hybrid Molecule Design | Identification as antifungal scaffold; Incorporation into kinase inhibitor hybrids |
2021-Present | Structure-Activity Relationship (SAR) Optimization | Rational design of trifluoromethyl analogues (e.g., 5f, 5o) with enhanced activity |
The biological activity of pyrimidin-4-ol derivatives exhibits profound dependence on substituent patterns, with even minor modifications dramatically altering potency, selectivity, and mechanism of action. 2-Methyl-6-phenylpyrimidin-4-ol provides a compelling case study for elucidating these structure-activity relationships (SAR). Its core structure offers three primary sites for chemical modification: the C2 methyl group, the C6 phenyl ring, and the C4 hydroxyl group.
C2 Substitution: Replacement of the methyl group with electron-withdrawing groups like trifluoromethyl (-CF₃) significantly enhances antifungal potency. This effect is exemplified by derivatives such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), which demonstrated exceptional activity against Phomopsis sp. (EC₅₀ = 10.5 μg/mL), surpassing the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 μg/mL). The -CF₃ group increases lipophilicity and membrane permeability while stabilizing binding interactions within fungal enzyme active sites through hydrophobic and halogen bonding [2].
C6 Aryl Modifications: The phenyl ring’s substitution pattern directly influences target engagement. Para-substituted electron-donating groups (e.g., -N(CH₃)₂) enhance intramolecular charge transfer, improving fluorescence properties useful in biosensing but may reduce antifungal potency. Conversely, meta- or ortho-substituted halogens (e.g., chlorine, bromine) or heteroaryl replacements increase steric complementarity and electronic interactions with target proteins, boosting activity. For instance, coupling the pyrimidin-4-ol core with quinazoline amines yielded hybrids with promising antiproliferative effects, likely through kinase inhibition [8] [9].
C4 Functionalization: Converting the hydroxyl to ether or ester linkages is a critical strategy for optimizing bioavailability and target delivery. Ether-linked benzamide hybrids, formed via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt), exhibit dramatically improved antifungal and anticancer profiles compared to the parent alcohol. This modification enhances metabolic stability and facilitates interaction with hydrophobic enzyme pockets. For example, compound 5o mentioned earlier derives its bioactivity from this C4 ether linkage connecting the pyrimidine core to a bioactive benzamide fragment [2] [5].
The profound impact of these substitutions underscores the role of 2-Methyl-6-phenylpyrimidin-4-ol as a versatile molecular canvas. Strategic modifications enable fine-tuning of electronic properties (σ, π), steric bulk, lipophilicity (clogP), and hydrogen-bonding capacity, thereby modulating interactions with critical biological targets like fungal sterol demethylases, topoisomerases, or tyrosine kinases. These SAR principles drive the rational design of next-generation pyrimidin-4-ol therapeutics, as illustrated in Table 3.
Table 3: Impact of Substituent Modifications on Bioactivity of 2-Methyl-6-phenylpyrimidin-4-ol Derivatives
Modification Site | Group Introduced | Biological Activity Change | Proposed Mechanism |
---|---|---|---|
C2 (Methyl) | Trifluoromethyl (-CF₃) | Antifungal EC₅₀ vs. Phomopsis sp.: 10.5 μg/mL (5o) vs. >50 μg/mL for parent | Enhanced lipophilicity; Halogen bonding with enzyme residues |
C6 (Phenyl) | p-N(CH₃)₂ | Fluorescence quantum yield (Φ) increased to 0.42 in toluene | Intramolecular Charge Transfer (ICT) stabilization |
m-Br | Antiproliferative IC₅₀ vs. HCT116: ~25 μM (hybrids) | Improved DNA intercalation/topoisomerase inhibition | |
C4 (Hydroxyl) | Ether-link to benzamide | Antifungal inhibition rate: 100% (5f, 5o) vs. <30% for parent | Enhanced target affinity via dual pharmacophore interaction |
Morpholine | Improved solubility; Moderate kinase inhibitory activity (IC₅₀ ~0.5-1 μM for Src family) | Solubility enhancement; Additional H-bond acceptor site |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: